REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11]>C(#N)C>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][CH2:11][CH2:10][C:9]([OH:13])=[O:12]
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 21 hours
|
Duration
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21 h
|
Type
|
CONCENTRATION
|
Details
|
After the reaction mixture was concentrated
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Type
|
ADDITION
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Details
|
the residue was diluted with 10% aqueous sodium hydroxide
|
Type
|
WASH
|
Details
|
washed with chloroform
|
Type
|
ADDITION
|
Details
|
The aqueous layer was adjusted to pH 3.3 by addition of 12M aqueous hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the precipitated crystal was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)NCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |